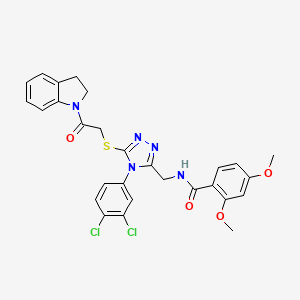

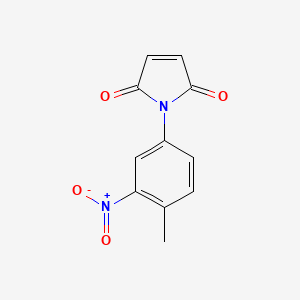

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, including those related to "1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione," often involves multi-component reactions or the reaction of specific precursors with amines. For instance, Nguyen and Vo Viet Dai (2023) described the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one via a three-component reaction, leading to the synthesis of pyrrolidine-2,3-dione derivatives through further reactions with aliphatic amines (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,3-dione derivatives is characterized using various spectroscopic techniques, including 1D and 2D NMR, high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography. The structure determination helps in understanding the compound's chemical behavior and its interactions with other molecules. Studies such as those by Lv et al. (2013) on related pyrrolidine-2,5-dione derivatives provide insights into the molecular structure through X-ray crystallography (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrolidine-2,3-dione derivatives participate in various chemical reactions, showcasing their reactivity and potential as synthetic intermediates. These compounds are involved in cycloaddition reactions, oxidation processes, and serve as corrosion inhibitors. Zarrouk et al. (2015) demonstrated the use of pyrrolidine-2,5-dione derivatives as effective organic inhibitors for carbon steel corrosion, highlighting their chemical utility (Zarrouk et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, play a crucial role in the application and handling of these compounds. The solubility in various solvents determines their usability in chemical reactions and formulations. Studies on related compounds, such as those by Beyerlein and Tieke (2000), provide valuable data on solubility, molecular weight, and photoluminescence, offering a basis for comparison (Beyerlein & Tieke, 2000).

Scientific Research Applications

Corrosion Inhibition

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives have shown effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. The derivatives increase their inhibition efficiency with concentration and demonstrate chemisorption on the steel surface (Zarrouk et al., 2015).

Pharmaceutical Applications

Some derivatives of 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione have been found to be inhibitors of glycolic acid oxidase, which could be relevant in the development of pharmaceuticals targeting specific metabolic pathways (Rooney et al., 1983).

Electrochemical and Polymer Applications

This compound has been used in the synthesis of conducting polymers, which are applicable in electrochromic devices. The polymers formed demonstrate significant solubility in common organic solvents and have potential in electronic applications due to their electrochemical properties (Variş et al., 2006).

Luminescent Materials

Derivatives containing the 1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione unit have been used in the creation of highly luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for potential applications in optoelectronics and photonics (Zhang & Tieke, 2008).

Solar Cell Applications

The compound has been incorporated into alcohol-soluble n-type conjugated polyelectrolytes, enhancing the performance of polymer solar cells. This application leverages the electron-deficient nature of the compound's backbone, contributing to higher power conversion efficiency in the solar cells (Hu et al., 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds react with nucleophiles such as hydroxyl groups and amines . These targets play a crucial role in various biochemical reactions and pathways.

Mode of Action

The compound interacts with its targets through a nucleophilic substitution pathway . In this process, the hydroxyl group of the compound is replaced by the isocyanate group of HNCO . This reaction leads to the formation of 4-Methyl-3-nitrophenyl isocyanate and typically an alcohol byproduct .

Biochemical Pathways

The compound’s ability to undergo nucleophilic substitution suggests that it may influence pathways involving hydroxyl or amine groups . The downstream effects of these interactions would depend on the specific roles of these groups in the affected pathways.

Result of Action

The formation of 4-methyl-3-nitrophenyl isocyanate and an alcohol byproduct suggests that the compound could potentially alter the chemical environment within cells .

properties

IUPAC Name |

1-(4-methyl-3-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPWKCGMFGHEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)

![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)